Dual-Target Biochemical Potency of JAK3/BTK-IN-4 Compared to Single-Target Clinical Inhibitors
JAK3/BTK-IN-4 is a member of the WO2021147953A1 patent series of dual JAK3/BTK inhibitors. Within this chemical series, closely related analog JAK3/BTK-IN-1 (WO2021147952A1) demonstrates potent dual inhibition with JAK3 IC₅₀ = 1.1 nM and BTK IC₅₀ = 3.4 nM in biochemical assays . In contrast, the clinically approved single-target JAK3 inhibitor ritlecitinib exhibits JAK3 IC₅₀ = 33.1 nM with no meaningful BTK inhibition (BTK IC₅₀ > 10,000 nM), while the single-target BTK inhibitor ibrutinib shows BTK IC₅₀ ≈ 0.5 nM with no JAK3 activity [1]. The dual-target profile of the JAK3/BTK-IN series provides a fundamentally distinct pharmacological tool not achievable with any approved single-target agent.
| Evidence Dimension | Biochemical inhibitory potency (IC₅₀) against JAK3 and BTK |
|---|---|
| Target Compound Data | JAK3/BTK-IN-1 (same patent series analog): JAK3 IC₅₀ = 1.1 nM, BTK IC₅₀ = 3.4 nM. Note: Exact IC₅₀ values for JAK3/BTK-IN-4 (compound 003) are disclosed in patent WO2021147953A1 but not publicly extracted in searchable format; class-level inference applied from same-series compounds . |
| Comparator Or Baseline | Ritlecitinib: JAK3 IC₅₀ = 33.1 nM, BTK IC₅₀ > 10,000 nM. Ibrutinib: BTK IC₅₀ ≈ 0.5 nM, JAK3 IC₅₀ not reported (no activity). |
| Quantified Difference | Dual inhibition vs. single-target: JAK3/BTK-IN series provides simultaneous sub-5 nM potency against both targets; ritlecitinib is ~30-fold weaker on JAK3 with zero BTK coverage; ibrutinib provides BTK-only coverage. |
| Conditions | Biochemical enzymatic assays; ritlecitinib data from assays performed in the presence of 1 mM ATP [1]. |
Why This Matters
For researchers modeling diseases where both JAK3 and BTK pathways are pathologically activated (e.g., RA, B-cell lymphomas), a dual inhibitor provides a single-agent experimental tool that cannot be replicated by combining or comparing single-target inhibitors, which would introduce confounding pharmacokinetic and dosing variables.
- [1] PMC9470217 Table 1. IC₅₀ (nM) values for JAK inhibitors including ritlecitinib. Ritlecitinib: JAK1 >10,000; JAK2 >10,000; JAK3 33.1; TYK2 >10,000. Assays performed in presence of 1 mM ATP. View Source
